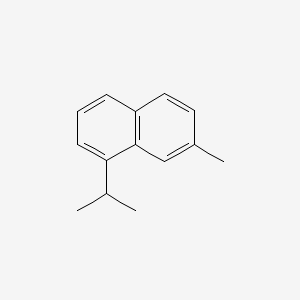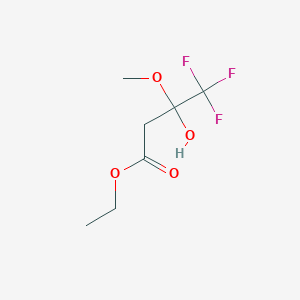
(4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one is a complex organic molecule that belongs to the class of nucleoside analogs These compounds are structurally similar to nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving amination and cyclization.
Attachment of the Sugar Moiety: The sugar moiety is attached to the purine ring through glycosylation reactions.
Hydroxylation and Methylidene Formation: The hydroxyl and methylidene groups are introduced through selective oxidation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds and carbonyl groups into single bonds and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), Hydroxide ions (OH-)
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its role as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. This property makes it a valuable tool for studying DNA and RNA synthesis and function.
Medicine
In medicine, nucleoside analogs are often used as antiviral and anticancer agents. This compound’s ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal base pairing and inhibit the activity of enzymes involved in DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells and viruses.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
The uniqueness of (4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69995-90-0 |
|---|---|
Fórmula molecular |
C10H9N5O3 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-methylideneoxolan-3-one |
InChI |
InChI=1S/C10H9N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,7,10,17H,1H2,(H2,11,12,13)/t7-,10-/m1/s1 |
Clave InChI |
ICKYWDRIPZOPOB-GMSGAONNSA-N |
SMILES isomérico |
C=C1C(=O)[C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canónico |
C=C1C(=O)C(C(O1)N2C=NC3=C(N=CN=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




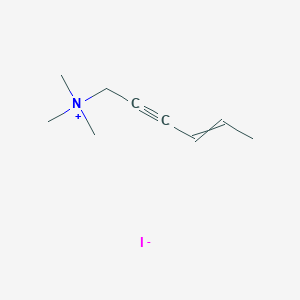
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
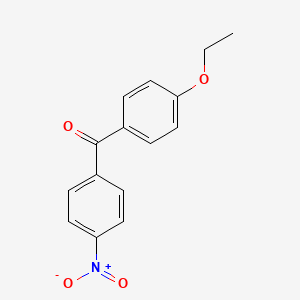
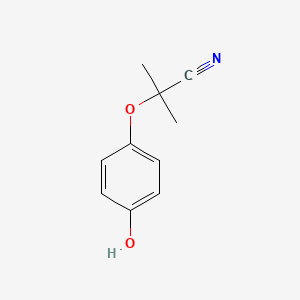
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)



![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
